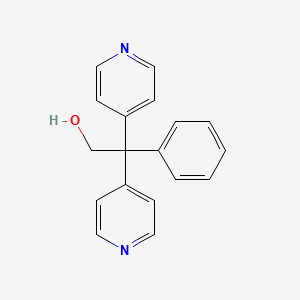
2-Phenyl-2,2-di-pyridin-4-yl-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-2,2-di-pyridin-4-yl-ethanol is a biochemical compound with the molecular formula C18H16N2O and a molecular weight of 276.33 g/mol . This compound is utilized in various fields of scientific research, particularly in proteomics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2,2-di-pyridin-4-yl-ethanol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-2,2-di-pyridin-4-yl-ethanol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, palladium-catalyzed reactions with aryl and alkenyl chlorides result in the substitution of chloro moieties with a 2-pyridylmethyl group .
Aplicaciones Científicas De Investigación
2-Phenyl-2,2-di-pyridin-4-yl-ethanol has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of metal-organic frameworks and coordination polymers.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: It is used in the formulation of stable molecular solids with arranged channels and high rigidity.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-2,2-di-pyridin-4-yl-ethanol involves its interaction with molecular targets through various pathways. For instance, it can act as a ligand in coordination chemistry, forming complexes with metal ions . These interactions can influence the compound’s biological and chemical properties.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Pyridinyl)ethanol: This compound has a similar structure but with a single pyridine ring.
1,1,2,2-Tetrakis[4-(pyridin-4-yl)phenyl]ethene: This compound is used in the synthesis of luminescent metal-organic frameworks.
Uniqueness
2-Phenyl-2,2-di-pyridin-4-yl-ethanol is unique due to its dual pyridine rings and phenyl group, which confer distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions makes it valuable in coordination chemistry and materials science .
Propiedades
Número CAS |
14507-27-8; 865075-96-3 |
|---|---|
Fórmula molecular |
C18H16N2O |
Peso molecular |
276.339 |
Nombre IUPAC |
2-phenyl-2,2-dipyridin-4-ylethanol |
InChI |
InChI=1S/C18H16N2O/c21-14-18(15-4-2-1-3-5-15,16-6-10-19-11-7-16)17-8-12-20-13-9-17/h1-13,21H,14H2 |
Clave InChI |
OCZIALCVHILQSG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CO)(C2=CC=NC=C2)C3=CC=NC=C3 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


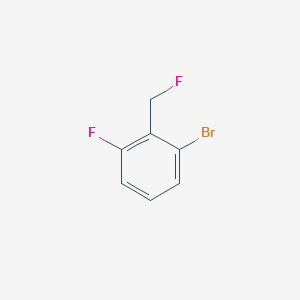
![(3aR,6aS)-5-amino-hexahydrocyclopenta[d][1,3]dioxol-2-onehydrochloride](/img/structure/B2531490.png)
![2-(3,4-dimethoxyphenyl)-5-(2-morpholino-2-oxoethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2531491.png)
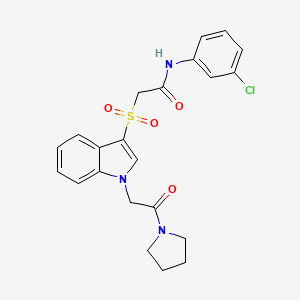
![3-{[4-phenyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one](/img/structure/B2531494.png)
![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B2531496.png)
![N-{4-[({2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene}methyl)amino]benzenesulfonyl}guanidine](/img/structure/B2531498.png)
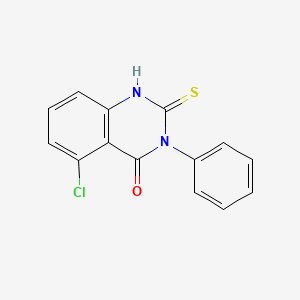
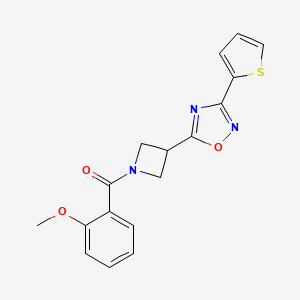
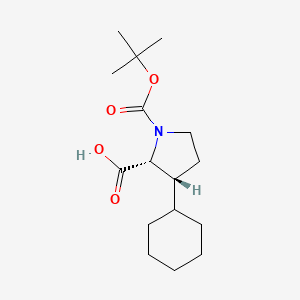
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B2531505.png)
![3-[(4-fluorophenyl)methyl]-8-(oxolane-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2531506.png)
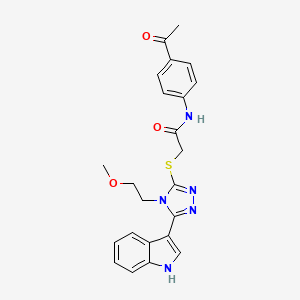
![1-[(4-methoxythian-4-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2531509.png)
